Fused-Ring Pharmacophores: Chemical Structure, Synthesis, and Biological Applications of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride
Fused-Ring Pharmacophores: Chemical Structure, Synthesis, and Biological Applications of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride
Executive Summary
The development of targeted therapeutics relies heavily on privileged molecular scaffolds that offer precise conformational control. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole and its hydrochloride salt represent a critical class of 5,5-bicyclic pharmacophores. By fusing a cyclopentane ring to a pyrazole core, medicinal chemists restrict the rotational degrees of freedom of the molecule. This entropic advantage enhances binding affinity to deep hydrophobic pockets in target proteins, such as kinase ATP-binding sites, while the pyrazole nitrogens serve as critical hydrogen bond donors and acceptors.
This technical guide explores the physicochemical properties, mechanistic pharmacology, and validated experimental workflows for synthesizing and screening 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride, serving as a comprehensive resource for drug development professionals.
Chemical Identity and Physicochemical Profiling
The free base, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole (CAS 2214-03-1) 1, is frequently converted into its hydrochloride salt (CAS 1071575-85-3) 2 to improve aqueous solubility, enhance stability against oxidative degradation, and facilitate easier handling during pharmaceutical formulation.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride |
| CAS Registry Number | 1071575-85-3 (HCl Salt) / 2214-03-1 (Free Base) |
| Molecular Formula | C₆H₉ClN₂ (C₆H₈N₂ · HCl) |
| Molecular Weight | 144.60 g/mol (Salt) / 108.14 g/mol (Base) |
| Physical Form | Pale-yellow to yellow-brown solid |
| InChI Key (Base) | TUVBJSPUCMUOSD-UHFFFAOYSA-N |
| SMILES (Base) | C1CC2=C(C1)NN=C2 |
| Purity Standard | ≥ 96% (Typical commercial grade) |
Mechanistic Pharmacology & Signaling Pathways
The cyclopenta[c]pyrazole scaffold is highly versatile, acting as the foundational building block for several advanced therapeutic agents. Its biological efficacy is primarily driven by its ability to modulate two distinct cellular pathways:
A. Apoptosis Induction in Triple-Negative Breast Cancer (TNBC)
Derivatives of the tetrahydrocyclopenta[c]pyrazole core (such as P3C) have demonstrated potent cytotoxicity against TNBC cell lines (e.g., MDA-MB-231). The mechanism is driven by the accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial depolarization, releasing Cytochrome C into the cytosol, which subsequently activates both the intrinsic (Caspase-9) and extrinsic (Caspase-8) apoptotic pathways, culminating in cell death via Caspase-3/7 executioners 3.
Fig 1: ROS-mediated intrinsic and extrinsic apoptotic pathways triggered by pyrazole derivatives.
B. Wnt/β-Catenin Inhibition & AMPK Activation
In colorectal cancer models, specific carboxamide derivatives of this scaffold function as dual-action therapeutics. They inhibit the Wnt/β-catenin signaling pathway—downregulating oncogenic transcription—while simultaneously activating AMP-activated protein kinase (AMPK), shifting the cellular metabolism away from the rapid glycolysis required for tumor proliferation 4.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological manipulation.
Protocol A: Synthesis of the Hydrochloride Salt via Knorr Cyclization
The Knorr pyrazole synthesis is selected because the condensation of 1,3-dicarbonyl equivalents with hydrazines provides a thermodynamically driven, high-yield pathway to the fully formed aromatic pyrazole system 5.
Causality of Reagent Choice: To achieve the unsubstituted pyrazole core at the C3 position, 2-formylcyclopentanone is selected over 2-acetylcyclopentanone. The formyl group provides the necessary electrophilic carbon to condense with hydrazine without introducing unwanted alkyl substitutions, preserving the minimal pharmacophore.
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Condensation: Dissolve 1.0 equivalent of 2-formylcyclopentanone in absolute ethanol. Slowly add 1.1 equivalents of hydrazine hydrate dropwise at 0°C to control the exothermic Schiff base formation.
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Cyclization: Reflux the mixture at 80°C for 4 hours. The heat drives the dehydration and subsequent intramolecular cyclization, forming the aromatic pyrazole ring.
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Isolation of Free Base: Concentrate the solvent under vacuum, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
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Salt Formation: Dissolve the crude free base in dry diethyl ether. Bubble anhydrous HCl gas (or add 2M HCl in ether) into the solution at 0°C. The addition of HCl forces the protonation of the more basic imine-like nitrogen (N2).
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Validation System: The protocol is self-validating. Successful cyclization is confirmed by the disappearance of the carbonyl stretching frequency (~1700 cm⁻¹) in FTIR and the emergence of the distinct pyrazole C-H singlet in the ¹H-NMR spectrum (~7.3 ppm). The salt formation is validated by the immediate precipitation of the product, driven by the insolubility of the polar hydrochloride salt in the non-polar ether solvent.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
When evaluating new derivatives of this scaffold, the MTT assay is utilized to quantify cell viability.
Causality of the Assay: The MTT assay operates on the principle of metabolic causality. Only viable cells with active mitochondrial succinate dehydrogenase enzymes can cleave the tetrazolium ring, reducing the yellow MTT to purple formazan. A reduction in absorbance directly correlates with mitochondrial depolarization—a hallmark of the intrinsic apoptotic pathway induced by these pyrazole derivatives.
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Cell Seeding: Seed MDA-MB-231 (TNBC) cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
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Treatment: Treat cells with varying concentrations of the pyrazole derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%).
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Incubation: Incubate for 48 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
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Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
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Validation System: Read absorbance at 570 nm. The assay is self-validating through the inclusion of a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO). A dose-response curve yielding an R² > 0.95 validates the assay's dynamic range, ensuring the observed formazan reduction is a direct result of the compound's cytotoxicity rather than an assay artifact.
Fig 2: End-to-end workflow from pyrazole core synthesis to in vitro cytotoxicity screening.
Conclusion
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is far more than a simple heterocyclic building block; it is a conformationally privileged scaffold that dictates the binding geometry of numerous advanced therapeutics. By understanding the causality behind its chemical synthesis and its targeted disruption of mitochondrial and Wnt/β-catenin pathways, researchers can effectively leverage this molecule to design next-generation kinase inhibitors and apoptotic inducers.
References
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PubChem. "1,4,5,6-Tetrahydrocyclopenta[c]pyrazole | C6H8N2 | CID 304265". URL: [Link]
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NextSDS. "1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride — Chemical Substance Information". URL: [Link]
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PMC / NIH. "Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways". URL:[Link]
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ACS Publications. "Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation". URL:[Link]
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Clockss / ResearchGate. "Synthesis and cytotoxic activity of some new bipyrazole derivatives". URL: [Link]
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